molecular formula C20H19N3O3 B5347699 N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5347699
M. Wt: 349.4 g/mol
InChI Key: QUXNTWGPGUMVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as AMBOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. AMBOB belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it has been proposed that this compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, neuroprotective, and anticancer effects. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit potent biological activity at low concentrations. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of this compound may facilitate its use in a wider range of experimental settings.

Synthesis Methods

The synthesis of N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-allyl-3-methoxybenzamide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential application as a therapeutic agent in the treatment of various diseases. One study found that this compound exhibited potent anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound had neuroprotective effects in a rat model of cerebral ischemia.

properties

IUPAC Name

3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-12-23(20(24)16-10-7-11-17(13-16)25-2)14-18-21-19(22-26-18)15-8-5-4-6-9-15/h3-11,13H,1,12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNTWGPGUMVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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